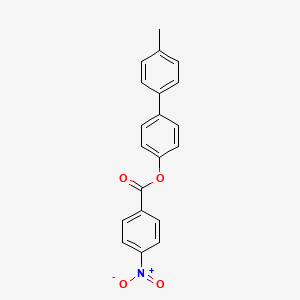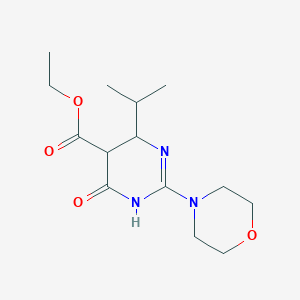![molecular formula C17H23N5O3S B5591267 N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(piperidin-1-ylcarbonyl)benzenesulfonamide](/img/structure/B5591267.png)
N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(piperidin-1-ylcarbonyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(piperidin-1-ylcarbonyl)benzenesulfonamide typically involves multi-step chemical reactions, including the formation of triazolyl and benzenesulfonamide functionalities. For instance, the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides through copper-catalyzed azide-alkyne cycloaddition (CuAAC) showcases the methodology for incorporating triazole moieties into the molecular structure, which is a key step in the synthesis of such compounds (Stefely et al., 2010).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a benzenesulfonamide group attached to a triazolyl moiety. The molecular and supramolecular structures of related compounds, such as N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide, have been reported to exhibit significant torsion angles and hydrogen bonding, which contribute to their structural stability and interactions (Jacobs et al., 2013).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions due to the reactive nature of both the benzenesulfonamide and triazole groups. For instance, the reactivity of the sulfonamide group allows for the formation of diverse glycosidic linkages, as demonstrated by the use of benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride in the synthesis of glycosyl triflates (Crich & Smith, 2001).
科学的研究の応用
Carbonic Anhydrase Inhibition
A series of benzenesulfonamides incorporating aroylhydrazone, piperidinyl, sulfone, and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl moieties was investigated for their inhibitory effects on human carbonic anhydrase isozymes. These compounds showed low nanomolar activity against hCA II, a cytosolic enzyme, and significant inhibition of tumor-associated isoforms hCA IX and XII. This suggests potential applications in targeting tumor-associated enzymes for therapeutic interventions (Alafeefy et al., 2015).
Antioxidant, Enzyme Inhibition, and Antimicrobial Activity
Benzenesulfonamides incorporating 1,3,5-triazine moieties were assessed for their antioxidant properties and inhibitory effects on acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These compounds demonstrated moderate antioxidant activity and significant enzyme inhibitory potential, suggesting their use in treating diseases like Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).
Anticancer and Anti-HCV Agents
Celecoxib derivatives were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds, particularly N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, displayed promising results in reducing myocardial infarction size in rats and inhibiting HCV NS5B RdRp activity, indicating potential for development into therapeutic agents (Küçükgüzel et al., 2013).
UV Protection and Antimicrobial Finishing of Cotton Fabrics
Thiazole azodyes containing sulfonamide moiety were synthesized for application in dyeing and finishing of cotton fabrics, imparting UV protection and antibacterial properties. This demonstrates the versatility of sulfonamide derivatives in textile applications for enhancing fabric functionality (Mohamed et al., 2020).
Molecular Imaging and pH-Responsive Agents
Mn2+ complexes containing sulfonamide groups were designed to provide pH-dependent relaxivity responses, useful for molecular imaging applications. This highlights the potential of sulfonamide derivatives in developing advanced imaging agents for diagnostic purposes (Uzal-Varela et al., 2020).
特性
IUPAC Name |
3-(piperidine-1-carbonyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-14(11-22-13-18-12-19-22)20-26(24,25)16-7-5-6-15(10-16)17(23)21-8-3-2-4-9-21/h5-7,10,12-14,20H,2-4,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROBHPBOAFIAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5591186.png)
![4-({5-[1-(1H-imidazol-4-ylmethyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5591188.png)

![6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5591196.png)
amino]methyl}phenol](/img/structure/B5591206.png)

![N-[2-(cyclohexylthio)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B5591220.png)
![N-({1-[2-(2,4-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5591223.png)
![4-[2-(1H-benzimidazol-1-yl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5591230.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[(pyridin-2-ylthio)acetyl]piperidin-3-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5591242.png)

![5-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5591266.png)
![2-[3-ethyl-3-(hydroxymethyl)piperidin-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B5591284.png)